molecular formula C17H15NO B14348010 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile CAS No. 93315-24-3

4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile

Cat. No.: B14348010
CAS No.: 93315-24-3
M. Wt: 249.31 g/mol
InChI Key: PQOMOBUHLFJENH-NSCUHMNNSA-N
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Description

4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a prop-1-enyl chain, which is further substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylphenol and 4-bromobenzonitrile.

    Formation of 4-methylphenoxyprop-1-ene: 4-methylphenol is reacted with 3-bromoprop-1-ene in the presence of a base such as potassium carbonate to form 4-methylphenoxyprop-1-ene.

    Coupling Reaction: The 4-methylphenoxyprop-1-ene is then coupled with 4-bromobenzonitrile using a palladium-catalyzed Heck reaction to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzoic acid.

    Reduction: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase-2 (COX-2) and β-secretase, which are involved in inflammatory and amyloidogenic pathways.

    Pathways Involved: It may inhibit the activation of signal transducer and activator of transcription 3 (STAT3) and reduce the expression of inflammatory proteins, thereby exerting anti-inflammatory and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-(4-methoxyphenoxy)prop-1-enyl]benzonitrile
  • 4-[(E)-3-(4-chlorophenoxy)prop-1-enyl]benzonitrile
  • 4-[(E)-3-(4-fluorophenoxy)prop-1-enyl]benzonitrile

Uniqueness

4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

CAS No.

93315-24-3

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile

InChI

InChI=1S/C17H15NO/c1-14-4-10-17(11-5-14)19-12-2-3-15-6-8-16(13-18)9-7-15/h2-11H,12H2,1H3/b3-2+

InChI Key

PQOMOBUHLFJENH-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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